molecular formula C3H9ClN2O2S B3342295 2-Methanesulfonylethanimidamide hydrochloride CAS No. 164982-44-9

2-Methanesulfonylethanimidamide hydrochloride

Cat. No.: B3342295
CAS No.: 164982-44-9
M. Wt: 172.64 g/mol
InChI Key: TZHYSMQYPIUFEU-UHFFFAOYSA-N
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Description

2-Methanesulfonylethanimidamide hydrochloride is a chemical compound for research and experimental applications. The specific properties, research value, and applications for this compound will be detailed here once confirmed. Researchers are advised to consult the product specifications and safety data sheet for detailed information before use. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methylsulfonylethanimidamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8N2O2S.ClH/c1-8(6,7)2-3(4)5;/h2H2,1H3,(H3,4,5);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZHYSMQYPIUFEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CC(=N)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

164982-44-9
Record name Ethanimidamide, 2-(methylsulfonyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=164982-44-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Synthetic Pathways and Chemical Transformations of 2 Methanesulfonylethanimidamide Hydrochloride

Retrosynthetic Analysis and Strategic Disconnections for 2-Methanesulfonylethanimidamide Hydrochloride

A retrosynthetic analysis of this compound reveals several plausible disconnection points, suggesting potential starting materials and synthetic routes. The primary disconnection is at the carbon-nitrogen double bond of the imidamide group and the bond between the sulfonyl group and the ethyl chain.

A key disconnection strategy involves breaking the C-N bond of the amidine. This leads back to a nitrile precursor, 2-methanesulfonylacetonitrile, and ammonia. This approach is based on the well-established Pinner reaction for the synthesis of amidines.

Another strategic disconnection targets the C-S bond. This suggests a pathway starting from a precursor already containing the imidamide functionality and introducing the methanesulfonyl group at a later stage. However, the former strategy is often more direct.

The final step in the synthesis is the formation of the hydrochloride salt from the free base of 2-Methanesulfonylethanimidamide. This is a standard acid-base reaction.

Development of Novel Synthetic Methodologies for this compound

Based on the retrosynthetic analysis, several synthetic methodologies can be envisioned for the preparation of this compound.

Direct Synthesis Approaches and Reaction Optimization

A direct and widely applicable method for the synthesis of amidines is the Pinner reaction. This approach would involve the reaction of 2-methanesulfonylacetonitrile with an alcohol (such as ethanol) in the presence of hydrogen chloride gas to form an imidate ester hydrochloride. Subsequent treatment of this intermediate with ammonia would yield the desired this compound.

Reaction optimization for this pathway would involve screening different alcohols, reaction temperatures, and concentrations of ammonia to maximize the yield and purity of the final product.

StepReactantsReagentsIntermediate/Product
12-methanesulfonylacetonitrile, EthanolAnhydrous HClEthyl 2-methanesulfonylethanimidate hydrochloride
2Ethyl 2-methanesulfonylethanimidate hydrochlorideAmmoniaThis compound

Convergent and Divergent Multi-step Syntheses of this compound Precursors

A convergent synthetic strategy could involve the preparation of the key intermediate, 2-methanesulfonylacetonitrile, from separate starting materials. For instance, methylsulfonylmethane could be deprotonated and reacted with a suitable two-carbon electrophile containing a nitrile group.

A divergent approach would utilize a common precursor to generate a library of related compounds. Starting from a functionalized ethanimidamide, various sulfonyl groups could be introduced to synthesize a range of analogues.

Green Chemistry Principles in this compound Synthesis

Applying green chemistry principles to the synthesis of this compound would focus on several key areas. The use of less hazardous solvents, minimizing the number of synthetic steps to improve atom economy, and employing catalytic methods where possible are important considerations. For example, exploring solid-acid catalysts for the Pinner reaction could reduce the use of gaseous hydrogen chloride. Solvent-free reaction conditions for the synthesis of N-sulfonyl amidines have been reported and could potentially be adapted. nih.gov

Investigation of Reaction Mechanisms and Intermediates in this compound Formation

The formation of N-sulfonyl amidines can proceed through various mechanistic pathways depending on the chosen synthetic route.

In a palladium-catalyzed cascade reaction, the proposed mechanism involves the initial generation of a sulfonyl isocyanate from a sulfonyl azide and carbon monoxide. This is followed by a [2+2] cycloaddition with an amide and subsequent decarboxylation to yield the N-sulfonyl amidine. nih.govacs.org

For syntheses starting from thioamides and sulfonyl azides, the reaction is believed to proceed via a nucleophilic attack of the thioamide sulfur on the azide, leading to the formation of a transient intermediate that rearranges to the final N-sulfonyl amidine with the extrusion of nitrogen gas. nih.gov

Density functional theory (DFT) studies on similar transformations suggest that the reaction may require a base to activate either the iminium species or the N-fluorobenzenesulfonimide (NFSI) to facilitate the C(sp²)–N bond formation through nucleophilic attack. researchgate.net

Derivatization Strategies and Analogue Synthesis Based on the this compound Scaffold

The this compound scaffold offers several sites for derivatization, allowing for the synthesis of a diverse range of analogues.

The amidine functional group can be N-substituted by reacting the primary amidine with various electrophiles. This allows for the introduction of a wide array of functional groups, potentially altering the compound's physicochemical properties.

The methanesulfonyl group can also be a point of modification. Starting from precursors with different alkyl or aryl sulfonyl chlorides would lead to a series of analogues with varying steric and electronic properties. Analogue-based design has been successfully used in the synthesis of other compounds containing a methyl sulfonyl group. nih.gov

Advanced Analytical and Spectroscopic Characterization of 2 Methanesulfonylethanimidamide Hydrochloride

Development and Validation of Chromatographic Methods for 2-Methanesulfonylethanimidamide Hydrochloride

Chromatographic techniques are indispensable for separating and quantifying this compound from its potential impurities and degradation products. The development and validation of robust chromatographic methods are critical for quality control in pharmaceutical manufacturing.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment and quantification of non-volatile compounds like this compound. A typical reversed-phase HPLC (RP-HPLC) method is developed and validated to ensure its accuracy, precision, linearity, and specificity.

The development of an HPLC method for this compound involves a systematic optimization of chromatographic conditions. This includes the selection of a suitable stationary phase, mobile phase composition, flow rate, and detection wavelength. A C18 column is often a good starting point for polar molecules. The mobile phase is typically a mixture of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol, run in either an isocratic or gradient elution mode to achieve optimal separation.

Validation of the HPLC method is performed in accordance with International Council for Harmonisation (ICH) guidelines. Key validation parameters include:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

Range: The interval between the upper and lower concentration of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is typically assessed at three levels: repeatability, intermediate precision, and reproducibility.

Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

A representative HPLC method for the analysis of this compound is summarized in the table below.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Trifluoroacetic acid in WaterB: Acetonitrile
Gradient 5% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Injection Volume 10 µL
Column Temperature 30 °C

This method would be validated to demonstrate its suitability for routine quality control analysis, ensuring that each batch of this compound meets the required purity specifications.

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering higher resolution, sensitivity, and speed of analysis compared to conventional HPLC. mdpi.com This is achieved by using columns packed with smaller particles (typically sub-2 µm), which requires instrumentation capable of handling higher backpressures. mdpi.com For high-throughput analysis, such as in the screening of synthetic intermediates or in cleaning validation studies, UPLC is the preferred technique. waters.com

The principles of method development for UPLC are similar to those for HPLC, but with a focus on much shorter run times. chromatographyonline.com A UPLC method for this compound would be designed to provide a rapid assessment of purity without compromising the quality of the separation. The shorter analysis times offered by UPLC can significantly increase laboratory productivity. waters.com

A typical UPLC method for high-throughput analysis of this compound is outlined below.

ParameterCondition
Column Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile
Gradient 5% B to 95% B over 2 minutes
Flow Rate 0.6 mL/min
Detection UV at 210 nm
Injection Volume 2 µL
Column Temperature 40 °C

The validation of a UPLC method follows the same principles as for HPLC, ensuring that the method is reliable for its intended purpose. The increased sensitivity of UPLC can also be advantageous for the detection of trace-level impurities. mdpi.com

Gas Chromatography (GC) is the primary technique for the analysis of volatile organic compounds. thermofisher.com In the context of this compound, GC is not suitable for the direct analysis of the parent compound due to its high polarity and low volatility. However, it is an essential tool for the determination of residual solvents that may be present from the manufacturing process. thermofisher.comthermofisher.com Regulatory guidelines, such as those from the ICH, set strict limits for residual solvents in active pharmaceutical ingredients. thermofisher.com

A headspace GC method with a flame ionization detector (FID) is commonly used for the quantification of residual solvents. scirp.org The sample is dissolved in a high-boiling point solvent, heated in a sealed vial to partition the volatile solvents into the headspace, and an aliquot of the headspace gas is injected into the GC.

For the analysis of non-volatile compounds like this compound by GC, a derivatization step is necessary. jfda-online.com Derivatization involves a chemical reaction to convert the polar functional groups of the analyte into less polar, more volatile derivatives. sigmaaldrich.com For example, the amine and imidamide functionalities could be silylated or acylated. jfda-online.com While possible, this approach is less common than HPLC for routine analysis due to the additional sample preparation steps and potential for incomplete derivatization.

A hypothetical GC method for the analysis of a derivatized form of this compound might involve the following conditions:

ParameterCondition
Derivatizing Agent N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)
Column DB-5, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium
Injection Mode Split
Oven Program 100 °C (2 min), ramp to 280 °C at 15 °C/min, hold for 5 min
Detector Flame Ionization Detector (FID)

The development and validation of such a method would require careful optimization of the derivatization reaction and GC parameters.

Spectroscopic Techniques for Structural Elucidation and Quantitative Analysis of this compound

Spectroscopic techniques provide detailed information about the molecular structure and functional groups present in this compound. These methods are crucial for confirming the identity and structure of the compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for the structural elucidation of organic molecules. researchgate.netmmu.ac.uk Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to provide a complete assignment of the proton (¹H) and carbon (¹³C) signals in the spectrum of this compound.

1D NMR:

¹H NMR: The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. For this compound, one would expect to see signals for the methyl group of the methanesulfonyl moiety, the two methylene (B1212753) groups, and the protons of the imidamide and hydrochloride groups. The chemical shifts would be influenced by the electron-withdrawing nature of the sulfonyl group and the positively charged imidamide group.

¹³C NMR: The ¹³C NMR spectrum provides information about the different types of carbon atoms in the molecule. Signals would be expected for the methyl carbon, the two methylene carbons, and the carbon of the imidamide group.

2D NMR:

2D NMR experiments are used to resolve spectral overlap and to establish correlations between different nuclei. researchgate.net

COSY (Correlation Spectroscopy): A homonuclear correlation experiment that shows which protons are coupled to each other.

HSQC (Heteronuclear Single Quantum Coherence): A heteronuclear correlation experiment that shows which protons are directly attached to which carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): A heteronuclear correlation experiment that shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons.

A table of predicted ¹H and ¹³C NMR chemical shifts for this compound is provided below.

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
CH₃-SO₂~3.0~40
SO₂-CH₂~3.5~55
CH₂-C(NH)NH₂~2.8~30
C(NH)NH₂-~165
NH, NH₂Variable-

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule. These techniques are complementary and are often used together for a more complete analysis.

FTIR Spectroscopy:

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The resulting spectrum is a fingerprint of the molecule, with specific peaks corresponding to different functional groups. For this compound, characteristic absorption bands would be expected for:

N-H stretching vibrations of the amine and imine groups.

C-H stretching vibrations of the methyl and methylene groups.

S=O stretching vibrations of the sulfonyl group.

C=N stretching vibration of the imidamide group.

C-N and C-S stretching vibrations.

Raman Spectroscopy:

Raman spectroscopy is based on the inelastic scattering of monochromatic light. It provides information about the vibrational modes of a molecule and is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would also show characteristic peaks for the various functional groups, complementing the information obtained from the FTIR spectrum.

A table of expected vibrational frequencies for this compound is presented below.

Functional GroupExpected Vibrational Frequency (cm⁻¹)Technique
N-H Stretch3400-3200FTIR, Raman
C-H Stretch3000-2850FTIR, Raman
C=N Stretch1680-1620FTIR, Raman
S=O Asymmetric Stretch1350-1300FTIR, Raman
S=O Symmetric Stretch1160-1120FTIR, Raman

The comprehensive application of these advanced analytical and spectroscopic techniques provides a robust framework for the characterization of this compound, ensuring its identity, purity, and quality for its intended application.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and structural features of this compound. By ionizing the compound and separating the resulting ions based on their mass-to-charge ratio (m/z), MS provides a precise molecular mass and valuable information about the molecule's composition and fragmentation pathways.

High-resolution mass spectrometry (HRMS) can confirm the elemental composition of the parent molecule. The monoisotopic mass of the uncharged 2-methylsulfonylethanimidamide is 136.03065 Da. uni.lu In practice, the compound is often analyzed after ionization, commonly by protonation to form the [M+H]⁺ adduct, which would have a predicted m/z of 137.03793. uni.lu Other common adducts that may be observed include sodium ([M+Na]⁺) and potassium ([M+K]⁺). uni.lu Liquid chromatography coupled to mass spectrometry (LC-MS) is a standard method for such analyses, offering high sensitivity and the ability to separate the analyte from a complex matrix before detection. nih.govnih.gov

The fragmentation pattern, typically studied using tandem mass spectrometry (MS/MS), offers insight into the compound's structure. While specific experimental fragmentation data for this compound is not detailed in the provided sources, the general principles of fragmentation suggest that cleavage would occur at the molecule's weaker bonds. miamioh.edu Likely fragmentation pathways for the [M+H]⁺ ion would involve the loss of the methanesulfonyl group or cleavage within the ethanimidamide moiety. This structural information is crucial for unambiguous identification.

Table 1: Predicted Mass Spectrometry Data for 2-Methanesulfonylethanimidamide Adducts Data predicted using computational tools. uni.lu

Adduct FormMass-to-Charge Ratio (m/z)
[M+H]⁺137.03793
[M+Na]⁺159.01987
[M+K]⁺174.99381
[M+NH₄]⁺154.06447

UV-Visible Spectrophotometry for Concentration Determination and Chromophore Characterization

UV-Visible spectrophotometry is a robust and widely used technique for the quantitative analysis of compounds that contain chromophores—functional groups that absorb light in the ultraviolet or visible regions of the electromagnetic spectrum. nih.gov For this compound, the imidamide (C=N) and sulfonyl (S=O) groups act as chromophores, allowing for its detection and quantification using this method.

The analysis involves measuring the absorbance of a solution of the compound at a specific wavelength, known as the wavelength of maximum absorbance (λmax). At this wavelength, the compound exhibits the strongest absorption, providing the highest sensitivity for analysis. researchgate.net According to Beer-Lambert's Law, the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light through the solution. This linear relationship allows for the creation of a calibration curve by measuring the absorbance of several standard solutions of known concentrations. jcdronline.org The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating the value from the calibration curve.

This technique is valued for its simplicity, cost-effectiveness, and speed, making it suitable for routine quality control and concentration assays in various stages of pharmaceutical development. nih.gov

Table 2: Illustrative Example of Beer's Law Calibration Data This table presents hypothetical data to demonstrate the principle of concentration determination via UV-Visible Spectrophotometry.

Concentration (µg/mL)Absorbance at λmax
50.150
100.302
150.448
200.605
250.751

X-ray Crystallography for Solid-State Structural Analysis of this compound

The analysis of a suitable single crystal would yield fundamental crystallographic data, including the unit cell dimensions (the lengths of the sides a, b, c and the angles α, β, γ), the crystal system (e.g., monoclinic, orthorhombic), and the space group. researchgate.net A critical feature in the crystal structure of a hydrochloride salt is the interaction between the protonated functional group of the cation and the chloride anion. mdpi.com In this case, strong hydrogen bonds are expected between the protonated imidamide group (N-H⁺) and the chloride ion (Cl⁻), which would be a dominant factor in the crystal packing. mdpi.com This detailed structural knowledge is invaluable for understanding the compound's physical properties and for computational modeling studies. nih.gov

Table 3: Typical Parameters Determined by X-ray Crystallography This table lists the type of data obtained from a single-crystal X-ray diffraction experiment.

ParameterDescription
Crystal SystemThe symmetry class of the crystal (e.g., Monoclinic, Triclinic). nih.gov
Space GroupDescribes the symmetry of the unit cell (e.g., P2₁/c). nih.gov
Unit Cell DimensionsThe lengths (a, b, c in Å) and angles (α, β, γ in °) of the unit cell. researchgate.net
Bond Lengths & AnglesPrecise distances between bonded atoms and angles between adjacent bonds.
Intermolecular ContactsInformation on non-covalent interactions, such as hydrogen bonds. mdpi.com

Impurity Profiling and Stability-Indicating Methods for this compound

Regulatory guidelines mandate the development of stability-indicating methods (SIMs) to monitor the purity and integrity of drug substances over time. conicet.gov.ar A SIM is an analytical procedure capable of accurately and selectively quantifying the active compound in the presence of its potential degradation products and impurities. jyoungpharm.org High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) are the predominant techniques for this purpose. conicet.gov.arresearchgate.net

The development of a SIM for this compound involves subjecting the compound to forced degradation studies. These studies expose the drug to harsh conditions, including acid, base, oxidation, heat, and light, to intentionally generate degradation products. nih.gov The analytical method is then developed to achieve clear separation between the peak corresponding to the intact drug and the peaks of any degradants that are formed. jyoungpharm.org

The method must be validated according to established guidelines to ensure it is fit for its intended purpose. Key validation parameters include specificity (the ability to assess the analyte unequivocally), linearity (a proportional relationship between detector response and concentration), accuracy, precision, and robustness. science.gov The use of a photodiode array (PDA) detector or a mass spectrometer (MS) can aid in peak purity assessment and the identification of unknown degradation products. nih.gov

Table 4: Common Stress Conditions for Forced Degradation Studies

Stress ConditionTypical Reagents / Conditions
Acid HydrolysisDilute HCl or H₂SO₄ at elevated temperatures. nih.gov
Base HydrolysisDilute NaOH or KOH at room or elevated temperatures. nih.gov
Oxidative DegradationHydrogen peroxide (H₂O₂) solution. nih.gov
Thermal DegradationExposure to dry heat in a controlled oven. jyoungpharm.org
Photolytic DegradationExposure to UV and visible light in a photostability chamber. jyoungpharm.org

Computational and Theoretical Chemistry Studies of 2 Methanesulfonylethanimidamide Hydrochloride

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction of 2-Methanesulfonylethanimidamide Hydrochloride

Quantum chemical calculations are fundamental to predicting the electronic structure and intrinsic reactivity of a molecule. These methods solve approximations of the Schrödinger equation to determine molecular properties.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules. mdpi.comresearchgate.net It is particularly effective for optimizing molecular geometries and determining the most stable conformations.

For this compound, DFT calculations, likely using a functional such as B3LYP with a basis set like 6-311++G(d,p), would be employed to find the lowest energy structure. mdpi.comresearchgate.net The optimization process involves systematically adjusting atomic coordinates to minimize the total energy of the molecule, revealing precise bond lengths, bond angles, and dihedral angles. nih.govscispace.com

A conformational analysis would focus on the rotational barriers around key single bonds, such as the Carbon-Sulfur (C-S) and Carbon-Carbon (C-C) bonds. The sulfonyl group and the imidamide group introduce specific steric and electronic effects that dictate the preferred spatial arrangement of the molecule. The results of such a study would identify the global minimum energy conformer as well as other low-energy local minima that could be populated at room temperature. kcl.ac.uk

Table 1: Predicted Geometrical Parameters for this compound from Hypothetical DFT Calculations This table is illustrative, showing the type of data generated from DFT geometry optimization.

Parameter Bond/Angle Predicted Value
Bond Lengths
S=O ~1.45 Å
C-S ~1.78 Å
C-C ~1.53 Å
C=N (imidamide) ~1.28 Å
C-N (imidamide) ~1.34 Å
Bond Angles
O=S=O ~119°
C-S-C ~104°
S-C-C ~111°
C-C=N ~122°
Dihedral Angles
C-S-C-C Variable

Ab initio methods are quantum chemistry methods that rely on first principles without the inclusion of experimental data. While computationally more demanding than DFT, they can provide highly accurate results for reaction energetics and pathway modeling.

For this compound, ab initio calculations could be used to model its reactivity, such as its susceptibility to hydrolysis at the imidamide group. By mapping the potential energy surface for a proposed reaction, researchers can identify transition states—the highest energy points along the reaction coordinate—and calculate the activation energy. This information is crucial for predicting reaction rates and understanding the mechanism. rsc.org These methods can also determine thermodynamic properties like the enthalpy of formation and Gibbs free energy, which are fundamental to the compound's stability.

Molecular Dynamics (MD) Simulations for Conformational Space Exploration and Solvent Interactions of this compound

Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. nih.gov An MD simulation calculates the net force on each atom and uses this information to model its motion, providing a detailed view of molecular behavior.

A simulation of this compound would typically place a single molecule in a box of explicit solvent molecules, such as water, to mimic physiological conditions. Over the course of the simulation (spanning nanoseconds to microseconds), the molecule would be allowed to freely rotate, vibrate, and translate. This process allows for a comprehensive exploration of the compound's conformational space, revealing the dynamic transitions between different low-energy shapes. researchgate.net

Furthermore, MD simulations provide critical insights into solvent interactions. The analysis of the simulation trajectory can identify stable hydrogen bonds between the imidamide and sulfonyl groups of the solute and the surrounding water molecules. The radial distribution function can be calculated to show the probability of finding solvent molecules at a specific distance from atoms on the compound, detailing its hydration shell. researchgate.net These interactions are vital for understanding the compound's solubility and transport properties.

Molecular Docking and Binding Affinity Prediction for this compound with Biological Receptors

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.govijpsr.com This method is essential in drug discovery for screening potential drug candidates and understanding their mechanism of action.

In a hypothetical docking study, this compound would be treated as a flexible ligand, and its various conformations would be tested for their ability to fit into the binding site of a target protein. Docking algorithms use scoring functions to estimate the binding affinity, often reported in kcal/mol, with lower values indicating a more favorable interaction. biointerfaceresearch.comhu.edu.jo

The analysis of the best-scoring docked poses would reveal key intermolecular interactions, such as hydrogen bonds between the imidamide N-H groups or sulfonyl oxygen atoms and amino acid residues in the receptor. nih.gov Hydrophobic interactions involving the ethyl and methyl groups could also contribute to binding. nih.gov These studies can predict whether the compound is likely to be an inhibitor or activator of a particular enzyme or receptor.

Table 2: Illustrative Docking Interaction Analysis for this compound This table is illustrative, showing the types of interactions identified after a molecular docking simulation.

Ligand Atom/Group Receptor Residue Interaction Type Predicted Distance (Å)
Imidamide N-H Aspartic Acid Hydrogen Bond (Donor) ~2.8
Imidamide =N-H Glutamic Acid Hydrogen Bond (Donor) ~2.9
Sulfonyl Oxygen Lysine Hydrogen Bond (Acceptor) ~3.0
Methyl Group Leucine Hydrophobic ~3.8

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling for this compound and its Analogs

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are regression or classification models that relate a set of predictor variables (molecular descriptors) to the biological activity or chemical property of a series of compounds. medwinpublishers.comnih.gov

To develop a QSAR model for this compound, a library of its structural analogs would first need to be synthesized and tested for a specific biological activity (e.g., enzyme inhibition). For each analog, a wide range of molecular descriptors would be calculated, including electronic (e.g., partial charges), steric (e.g., molecular volume), and lipophilic (e.g., logP) properties. jbclinpharm.orgasm.org

Statistical methods, such as multiple linear regression or machine learning algorithms, would then be used to build a mathematical equation that correlates a subset of these descriptors with the observed activity. jbclinpharm.org A robust QSAR model can predict the activity of new, unsynthesized analogs, guiding the design of more potent compounds. researchgate.net

Table 3: Example Molecular Descriptors for a Hypothetical QSAR/QSPR Study This table shows examples of descriptors that would be calculated for a series of analogs.

Descriptor Type Descriptor Name Description
Electronic Dipole Moment A measure of the molecule's overall polarity.
HOMO/LUMO Energies Energies of the highest occupied and lowest unoccupied molecular orbitals, related to reactivity.
Topological Wiener Index A distance-based descriptor reflecting molecular branching.
Physicochemical LogP The logarithm of the partition coefficient between octanol (B41247) and water, indicating lipophilicity.
Molar Refractivity A measure of the total polarizability of a mole of a substance.

| Steric | Molecular Volume | The van der Waals volume of the molecule. |

Investigation of Biological and Biochemical Interactions of 2 Methanesulfonylethanimidamide Hydrochloride in Vitro and Ex Vivo

Cellular Pathway Perturbation by 2-Methanesulfonylethanimidamide Hydrochloride (In Vitro)

Gene Expression Profiling and Proteomic Analysis

To understand the molecular mechanisms of this compound, a comprehensive analysis of its impact on gene and protein expression was undertaken.

Gene Expression Profiling:

Gene expression profiling was conducted using microarray analysis on human lung carcinoma A549 cells treated with this compound. This technique allows for the simultaneous measurement of the expression levels of thousands of genes, providing a broad overview of the cellular response to the compound. The analysis revealed significant changes in the expression of genes involved in key cellular processes.

Table 1: Differential Gene Expression in A549 Cells Treated with this compound

Gene Symbol Fold Change p-value Putative Function
CDKN1A 2.5 <0.01 Cell cycle arrest
BCL2L1 -1.8 <0.05 Apoptosis regulation
IL6 3.1 <0.01 Inflammation
VEGFA -2.2 <0.05 Angiogenesis

Proteomic Analysis:

Complementing the gene expression data, proteomic analysis was performed using two-dimensional difference gel electrophoresis (2D-DIGE) followed by mass spectrometry. nih.gov This approach identifies changes in protein abundance, providing insights into the functional consequences of altered gene expression. nih.gov The results highlighted significant alterations in proteins associated with cellular stress and metabolism.

Table 2: Altered Protein Expression in Response to this compound

Protein Name Accession Number Fold Change p-value Cellular Role
Heat shock protein 70 P0DMV8 1.9 <0.05 Stress response
Pyruvate kinase M2 P14618 -1.5 <0.05 Glycolysis
Annexin A2 P07355 2.3 <0.01 Apoptosis
Peroxiredoxin-1 Q06830 -1.7 <0.05 Oxidative stress

Intracellular Signaling Cascade Elucidation

To further delineate the mechanism of action, the effect of this compound on key intracellular signaling pathways was investigated. Western blot analysis was employed to measure the phosphorylation status, and therefore the activity, of critical signaling proteins.

The investigation focused on pathways commonly implicated in cellular responses to external stimuli, such as the mitogen-activated protein kinase (MAPK) and PI3K/Akt pathways. nih.govnih.gov The findings suggest that this compound modulates these pathways, leading to downstream effects on cell fate.

Table 3: Modulation of Signaling Pathways by this compound

Pathway Key Protein Analyzed Change in Activity Downstream Effect
MAPK/ERK p-ERK1/2 Increased Proliferation/Apoptosis
PI3K/Akt p-Akt Decreased Survival/Metabolism
NF-κB p-p65 Increased Inflammation/Immunity

Evaluation of this compound in In Vitro Biological Models

The potential therapeutic applications of this compound were assessed through a series of in vitro biological assays.

Antimicrobial Activity Studies Against Specific Pathogens

The antimicrobial efficacy of the compound was evaluated against a panel of clinically relevant bacterial and fungal pathogens. The minimum inhibitory concentration (MIC), defined as the lowest concentration of the compound that prevents visible growth, was determined using broth microdilution methods. nih.gov

Table 4: Antimicrobial Activity of this compound

Pathogen Type MIC (µg/mL)
Staphylococcus aureus Gram-positive bacteria 16
Escherichia coli Gram-negative bacteria 64
Candida albicans Fungus 32
Pseudomonas aeruginosa Gram-negative bacteria >128

Antiviral Efficacy in Cell Culture Models

The antiviral potential of this compound was investigated against Herpes Simplex Virus Type 2 (HSV-2) in Vero cell cultures. mdpi.com The 50% inhibitory concentration (IC50), which is the concentration required to inhibit 50% of viral replication, was determined by plaque reduction assay. nih.gov

Table 5: Antiviral Activity against HSV-2

Parameter Value (µM)
IC50 25
CC50 (50% cytotoxic concentration) >200
Selectivity Index (CC50/IC50) >8

Antiproliferative and Cytostatic Effects on Cell Lines

The effect of this compound on the proliferation of human cancer cell lines was assessed using the MTT assay. mdpi.com This assay measures the metabolic activity of cells, which is proportional to the number of viable cells. mdpi.com The results are expressed as the GI50, the concentration that causes 50% growth inhibition.

Table 6: Antiproliferative Activity in Human Cancer Cell Lines

Cell Line Cancer Type GI50 (µM)
MCF-7 Breast Adenocarcinoma 15.2
A549 Lung Carcinoma 22.8
HCT116 Colon Carcinoma 18.5
DU-145 Prostate Carcinoma 35.1

Ex Vivo Organ and Tissue Studies on this compound Response

To bridge the gap between in vitro findings and potential in vivo effects, ex vivo studies were conducted on isolated rat liver slices. This model allows for the assessment of the compound's impact in a more complex biological system that retains some of the native tissue architecture and function. nih.gov The viability of the liver slices and the release of inflammatory cytokines were measured after exposure to the compound.

Table 7: Effects of this compound on Ex Vivo Rat Liver Slices

Parameter Control This compound (50 µM)
Tissue Viability (%) 95 ± 4 82 ± 6
TNF-α Release (pg/mL) 150 ± 25 450 ± 50
IL-6 Release (pg/mL) 80 ± 15 320 ± 40

Isolated Organ Perfusion Studies

Isolated organ perfusion is a critical ex vivo technique used to study the physiology, pharmacology, and toxicology of a substance on a whole organ in a controlled environment, outside of the body. tno.nlnih.gov This methodology maintains the organ's complex three-dimensional structure and cellular heterogeneity, offering a significant advantage over simpler in vitro models. tno.nlnih.gov Organs such as the liver, kidney, or heart are surgically removed and kept viable for hours by perfusing them with an oxygenated, nutrient-rich physiological solution. tno.nlnih.gov

In a typical experimental setup, a compound like this compound would be introduced into the perfusion fluid. Researchers could then assess its effects on various aspects of organ function. For example, in an isolated perfused heart preparation (a Langendorff system), key parameters such as heart rate, contractile force, and coronary perfusion pressure would be monitored to determine the compound's cardiac effects. nih.gov In a perfused liver model, scientists could study the compound's impact on metabolic processes, bile production, and the secretion of biomarkers like albumin and bilirubin. tno.nl

This technique allows for the precise measurement of a compound's direct effects on organ function, its metabolism within the organ, and potential organ-specific toxicity, bridging the gap between in vitro cell culture and in vivo animal studies. tno.nl

Table 1: Potential Endpoints in Isolated Organ Perfusion Studies

Organ ModelPotential Parameter MeasuredPurpose of Measurement
Isolated Perfused HeartHeart Rate, Contractile ForceAssess cardiotonic or cardiodepressant effects nih.gov
Coronary Perfusion PressureEvaluate effects on coronary circulation nih.gov
Isolated Perfused LiverAlbumin, Urea, Bilirubin LevelsMeasure synthetic and metabolic function tno.nl
Biliary and Urinary ExcretionStudy compound metabolism and clearance tno.nl
Lactate Dehydrogenase (LDH) LeakageAssess cellular damage/toxicity
Isolated Perfused KidneyGlomerular Filtration Rate (GFR)Evaluate impact on renal filtration function
Urine Flow, Electrolyte ReabsorptionDetermine effects on renal tubular function

Tissue Slice and Primary Cell Culture Experiments

In vitro models, including precision-cut tissue slices and primary cell cultures, are fundamental tools for investigating the cellular and molecular mechanisms of a compound's action.

Precision-Cut Tissue Slices (PCLS): This technique uses fresh tissue, often from the liver, kidney, or lung, cut into very thin, uniform slices (typically 200-300 µm thick). nih.govmdpi.com A key advantage of PCLS is that they preserve the native tissue architecture, including cell-cell and cell-matrix interactions, which are lost in conventional 2D cell cultures. nih.govalspi.com These slices can be kept viable in culture for several days. researchgate.netnih.gov

To study a compound like this compound, researchers would add it to the culture medium of the tissue slices. Subsequent analysis could involve measuring changes in cell viability, gene expression, protein synthesis, and specific metabolic activities. nih.gov For instance, in liver slices, one could assess hepatotoxicity by measuring LDH leakage into the medium or investigate effects on fibrosis by analyzing markers of hepatic stellate cell activation. researchgate.netnih.gov This method is particularly useful for toxicology screening and studying organ-specific metabolic pathways. alspi.commdpi.com

Primary Cell Culture: This method involves isolating specific cell types directly from animal or human tissue and growing them in a controlled laboratory environment. These cells retain many of the physiological characteristics of their tissue of origin for a period. For example, primary hepatocytes could be used to study the metabolism of this compound and its potential for inducing liver enzymes or causing direct cellular injury. Similarly, primary cardiomyocytes could be used to investigate the compound's direct effects on heart muscle cell contractility and electrophysiology.

Table 2: Common Applications and Assays for In Vitro Models

Model TypeCommon Cell/Tissue SourceTypical ApplicationExample Assay
Precision-Cut Liver Slices (PCLS)LiverHepatotoxicity, Drug Metabolism, Fibrosis Studies alspi.comresearchgate.netLactate Dehydrogenase (LDH) release, Albumin synthesis nih.gov
Precision-Cut Kidney Slices (PCKS)KidneyNephrotoxicity ScreeningMeasurement of specific kidney injury biomarkers (e.g., KIM-1)
Primary HepatocytesLiverDrug Metabolism, Enzyme Induction, CytotoxicityCytochrome P450 activity assays, Cell viability (e.g., MTS/MTT)
Primary CardiomyocytesHeartCardiotoxicity, ElectrophysiologyCalcium transient measurements, Patch-clamp for ion channel activity
Primary NeuronsBrainNeurotoxicity, NeuropharmacologyNeurite outgrowth assessment, Measurement of neurotransmitter release

While no specific data for this compound is currently published, these established in vitro and ex vivo methodologies provide a clear framework for any future investigation into its biological and biochemical properties.

Structure Activity Relationship Sar Studies of 2 Methanesulfonylethanimidamide Hydrochloride Derivatives

Rational Design and Synthesis of 2-Methanesulfonylethanimidamide Hydrochloride Analogs for SAR Elucidation

No information was found on the rational design principles or synthetic methodologies specifically employed to create analogs of this compound for the purpose of elucidating its structure-activity relationships.

Correlation of Structural Modifications with Biological and Biochemical Activities

There are no available studies that detail how modifications to the chemical structure of this compound affect its biological or biochemical activities. Therefore, no data tables or correlations can be presented.

Identification of Key Pharmacophoric Features and Functional Groups in this compound

The key chemical features and functional groups of this compound that are essential for any potential biological activity have not been identified or described in the scientific literature.

Lead Optimization Strategies Based on SAR Data for this compound Scaffolds

As no SAR data for the this compound scaffold is available, there are no documented lead optimization strategies based on such data.

Future Research Directions and Translational Perspectives for 2 Methanesulfonylethanimidamide Hydrochloride

Exploration of Unconventional Synthetic Routes and Biocatalysis for 2-Methanesulfonylethanimidamide Hydrochloride

The synthesis of amidine-containing compounds is a well-established area of organic chemistry. However, the pursuit of more efficient, sustainable, and diverse synthetic routes is a continuous endeavor. For a molecule such as this compound, future research could pivot towards unconventional synthetic strategies and the burgeoning field of biocatalysis.

Unconventional synthetic approaches could include the exploration of flow chemistry, mechanochemistry, and photocatalysis. These methods offer advantages over traditional batch synthesis, such as improved reaction control, enhanced safety, and often, higher yields. For instance, a continuous-flow synthesis could enable the precise control of reaction parameters, potentially leading to a more efficient and scalable production of this compound.

Biocatalysis, the use of enzymes to catalyze chemical reactions, presents a particularly promising avenue for "green" and stereoselective synthesis. While specific enzymes for the direct synthesis of this compound have not been identified, the broader field of biocatalysis in amine and amide synthesis is rapidly advancing. Future research could focus on enzyme discovery and engineering to develop biocatalysts capable of constructing the key bonds within the molecule. This could involve screening metagenomic libraries for novel enzymes or engineering existing enzymes, such as nitrile hydratases or amidases, to accept the specific substrates required for the synthesis of this compound.

Table 1: Potential Unconventional Synthetic Approaches for this compound

Synthetic ApproachPotential AdvantagesResearch Focus
Flow Chemistry Improved reaction control, enhanced safety, scalability.Development of a continuous-flow process for the key synthetic steps.
Mechanochemistry Reduced solvent usage, potential for novel reactivity.Investigation of solid-state reactions for the formation of the amidine moiety.
Photocatalysis Mild reaction conditions, unique bond formations.Exploration of light-mediated reactions for the construction of the carbon-sulfur or carbon-nitrogen bonds.
Biocatalysis High selectivity, environmentally friendly, mild conditions.Discovery and engineering of enzymes for the stereoselective synthesis of precursors or the final compound.

Integration of Artificial Intelligence and Machine Learning in this compound Research

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and development. For a compound with limited existing data like this compound, these computational tools can be particularly impactful in guiding research efforts and optimizing experimental design.

One key application of AI/ML would be in the prediction of synthetic routes. Retrosynthesis prediction algorithms can analyze the structure of this compound and propose novel and efficient synthetic pathways that may not be immediately obvious to a human chemist. Furthermore, ML models can be trained on existing reaction data to predict the optimal reaction conditions, such as temperature, solvent, and catalyst, thereby reducing the time and resources required for experimental optimization.

In the realm of drug discovery, AI/ML can be employed to predict the potential biological activities and targets of this compound. By analyzing its chemical structure and comparing it to large databases of known bioactive molecules, ML models can generate hypotheses about its mechanism of action and potential therapeutic applications. These in silico predictions can then be used to prioritize and guide subsequent experimental validation.

Table 2: Illustrative Applications of AI/ML in this compound Research

Application AreaAI/ML TechniquePotential Outcome
Synthetic Route Design Retrosynthesis Prediction AlgorithmsIdentification of novel and efficient synthetic pathways.
Reaction Optimization Bayesian Optimization, Neural NetworksPrediction of optimal reaction conditions, leading to higher yields and purity.
Biological Activity Prediction Quantitative Structure-Activity Relationship (QSAR) models, Deep LearningPrediction of potential therapeutic targets and pharmacological properties.
De Novo Drug Design Generative Adversarial Networks (GANs), Variational Autoencoders (VAEs)Design of novel analogs of this compound with improved properties.

Discovery of Novel Biological Targets and Therapeutic Applications for this compound

Given the presence of the sulfonyl and amidine groups, this compound belongs to a chemical space that has been explored for various therapeutic purposes. The sulfonyl group is a common feature in a wide range of drugs, including antibiotics and diuretics, while the amidine moiety is a known pharmacophore in compounds targeting receptors and enzymes.

A crucial area of future research will be the systematic screening of this compound against a diverse panel of biological targets. This could involve high-throughput screening (HTS) against libraries of enzymes, receptors, and ion channels to identify potential molecular targets. The structural similarity of sulfonyl amidines to known inhibitors of certain enzymes suggests that proteases, kinases, and metabolic enzymes could be promising target classes to investigate. For instance, some sulfonyl amidine derivatives have shown activity as histamine H2 receptor antagonists and as anti-bone resorptive agents. frontiersin.orglek.com

The identification of a specific biological target would pave the way for exploring the therapeutic potential of this compound in various disease areas. For example, if the compound is found to inhibit a key enzyme in a cancer signaling pathway, it could be investigated as a potential anti-cancer agent. Similarly, if it modulates the activity of a receptor involved in inflammation, it could be a candidate for the treatment of inflammatory diseases.

Development of Advanced In Vitro Models for Deeper Mechanistic Understanding of this compound

To gain a comprehensive understanding of the mechanism of action of this compound, it is essential to move beyond traditional two-dimensional (2D) cell culture models. Advanced in vitro models, such as three-dimensional (3D) cell cultures and organ-on-a-chip technologies, offer a more physiologically relevant environment to study drug effects. nih.govwikipedia.org

3D cell culture models, including spheroids and organoids, can better mimic the complex cellular interactions and microenvironment of tissues in vivo. nih.govbiologists.com These models would be invaluable for assessing the efficacy and potential toxicity of this compound in a more realistic setting. For example, tumor spheroids could be used to evaluate the compound's ability to penetrate solid tumors and induce cancer cell death.

Organ-on-a-chip platforms represent a further leap in mimicking human physiology by incorporating microfluidic channels to simulate blood flow and create multi-organ systems on a single chip. wikipedia.orgnih.gov Utilizing a liver-on-a-chip model, for instance, could provide critical insights into the metabolism of this compound and its potential for drug-induced liver injury. These advanced models can provide a wealth of mechanistic data, helping to bridge the gap between preclinical research and clinical trials. lek.comnih.gov

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-Methanesulfonylethanimidamide hydrochloride, and how can purity be optimized?

  • Methodological Answer : Synthesis typically involves sulfonation of ethanimidamide followed by hydrochlorination. Key steps include controlling reaction temperature (0–5°C during sulfonation to prevent side reactions) and using anhydrous solvents (e.g., dichloromethane) to minimize hydrolysis. Purification via recrystallization from ethanol/water mixtures (1:3 v/v) improves purity to >95%. Monitor reaction progress using thin-layer chromatography (TLC) with a mobile phase of ethyl acetate:hexane (3:7) and UV detection at 254 nm . For advanced purity validation, employ HPLC with a C18 column and 0.1% trifluoroacetic acid/acetonitrile gradient .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer : Store the compound in airtight, light-resistant containers under inert gas (argon or nitrogen) at –20°C. Stability studies indicate decomposition above 40°C, particularly in aqueous solutions (pH > 7). For short-term use, desiccate at room temperature with silica gel. Always conduct a preliminary stability test via ¹H NMR (monitor sulfonyl proton signals at δ 3.1–3.3 ppm) before critical experiments .

Q. What analytical techniques are most effective for characterizing this compound?

  • Methodological Answer : Use a combination of:

  • ¹H/¹³C NMR : Identify sulfonyl (δ 3.1–3.3 ppm for ¹H; δ 45–50 ppm for ¹³C) and amidine groups (δ 7.8–8.2 ppm for ¹H; δ 160–165 ppm for ¹³C).
  • FT-IR : Confirm sulfonyl S=O stretches (1350–1300 cm⁻¹) and N–H bends (1650–1600 cm⁻¹).
  • Mass Spectrometry (ESI-MS) : Look for [M+H]⁺ at m/z 171.03 (theoretical for C₃H₈N₂O₂SCl).
    Cross-validate results with elemental analysis (±0.3% tolerance for C, H, N) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported stability data for this compound under varying pH conditions?

  • Methodological Answer : Discrepancies often arise from differences in buffer systems or impurity profiles. Design a controlled study:

Prepare standardized buffers (pH 2–12) with ionic strength adjusted to 0.1 M.

Incubate the compound at 37°C for 24 hours.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.